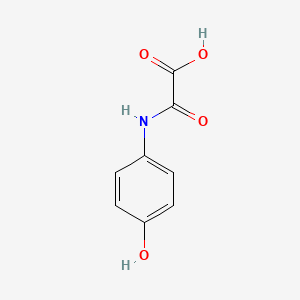
(4-Hydroxyanilino)(oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyanilino)(oxo)acetic acid is a chemical compound with the molecular formula C8H7NO4 It is known for its unique structure, which includes a hydroxy group attached to an aniline ring and an oxo group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyanilino)(oxo)acetic acid typically involves the reaction of 4-hydroxyaniline with oxoacetic acid under controlled conditions. One common method is the condensation reaction, where 4-hydroxyaniline is reacted with oxoacetic acid in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxyanilino)(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy group on the aniline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyanilino)(oxo)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and diabetes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (4-Hydroxyanilino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit comparable biological activities.
4-Hydroxycoumarin derivatives: Known for their antimicrobial and antioxidant properties, these compounds have structural similarities with (4-Hydroxyanilino)(oxo)acetic acid.
4-Oxo-4-arylbutanoic acids: These compounds undergo similar oxidation and reduction reactions .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
54704-25-5 |
|---|---|
Molekularformel |
C8H7NO4 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
2-(4-hydroxyanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO4/c10-6-3-1-5(2-4-6)9-7(11)8(12)13/h1-4,10H,(H,9,11)(H,12,13) |
InChI-Schlüssel |
KVXFJHRDFQUGBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



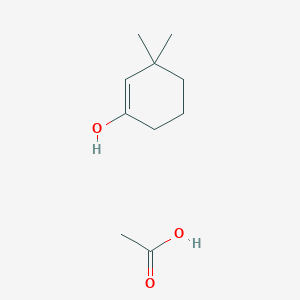
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
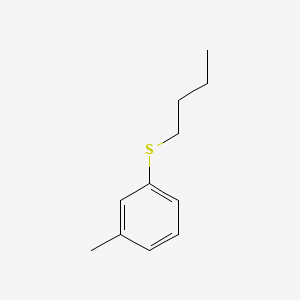

![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
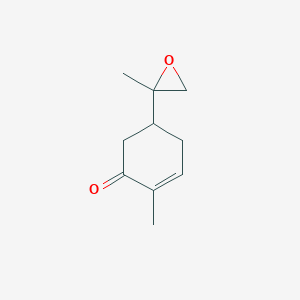
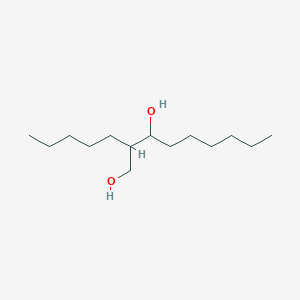

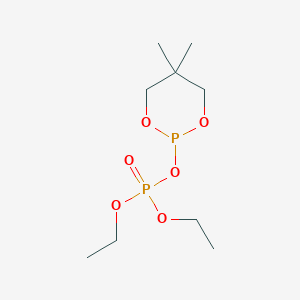
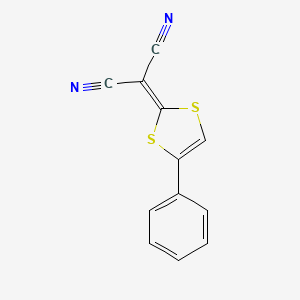
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

